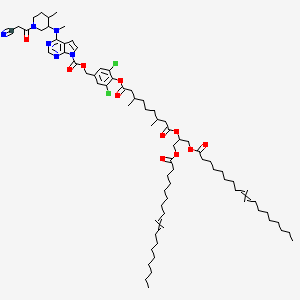
Lysostaphin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysostaphin is a 27 KDa glycylglycine endopeptidase, an antibacterial enzyme capable of cleaving the crosslinking pentaglycine bridges found in the cell wall peptidoglycan of certain staphylococci. It was first isolated from a culture of Staphylococcus simulans by Schindler and Schuhardt in 1964 . This compound functions as a bacteriocin (antimicrobial) against Staphylococcus aureus, making it a highly effective agent against both actively growing and quiescent bacteria .
准备方法
Lysostaphin is synthesized as a preproenzyme of 493 amino acids, which is initiated into the secretory pathway by an N-terminal leader peptide of 36 amino acids . The enzyme is produced through recombinant expression in Bacillus sphaericus, which allows for low-cost industrial production . The preparation involves reconstituting this compound solution by adding phosphate buffer to the this compound solution vial and mixing well . The solution is then stored at 2-8°C for up to 30 days after preparation .
化学反应分析
Lysostaphin undergoes hydrolysis reactions, specifically cleaving the glycine-glycine bonds within the pentaglycine cross-bridges of the peptidoglycan in the cell walls of Staphylococcus aureus . The enzyme’s catalytic domain cleaves the pentaglycine peptide between the second and third or third and fourth glycine residues, generating di- and triglycine peptides . The reaction conditions typically involve a neutral pH and the presence of zinc ions, which are essential for the enzyme’s activity .
科学研究应用
Lysostaphin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to eradicate susceptible Staphylococcus aureus biofilms and disrupt Staphylococcus epidermidis biofilms in vitro . This compound has demonstrated greater antibacterial activity compared to commonly used antibiotics such as vancomycin . It has been effective in treating methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus mediated keratitis in vivo in a rabbit model . Additionally, this compound combined with antimicrobials such as cefazolin, clarithromycin, doxycycline, levofloxacin, linezolid, and quinuprisitin/dalfopristin has shown a synergistic effect for methicillin-susceptible Staphylococcus aureus strains .
作用机制
Lysostaphin operates through a highly specialized mechanism that targets the peptidoglycan layer of bacterial cell walls. The enzyme exhibits a unique ability to cleave the pentaglycine bridges found in the cell walls of certain bacteria, particularly those of the Staphylococcus genus . The specificity of this compound’s action is attributed to its molecular structure, which allows it to recognize and bind to these pentaglycine cross-links with high affinity . Once bound, this compound exerts its bacteriolytic effect by hydrolyzing the glycine-glycine bonds within the peptidoglycan, compromising the structural integrity of the bacterial cell wall and leading to cell lysis .
相似化合物的比较
Lysostaphin is unique in its ability to specifically target and cleave the pentaglycine bridges in the cell walls of Staphylococcus aureus. Similar compounds include other bacteriocins and murein hydrolases, which also target bacterial cell walls but may have different specificities and mechanisms of action . For example, lysozyme, another bacteriolytic enzyme, targets the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan . this compound’s specificity for the pentaglycine cross-bridges makes it particularly effective against Staphylococcus aureus .
属性
CAS 编号 |
9011-93-2 |
|---|---|
分子式 |
C74H112Cl2N6O11 |
分子量 |
1332.6 g/mol |
IUPAC 名称 |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
InChI 键 |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


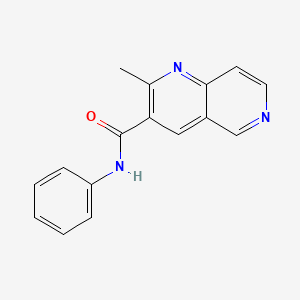
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
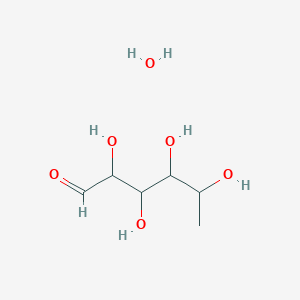
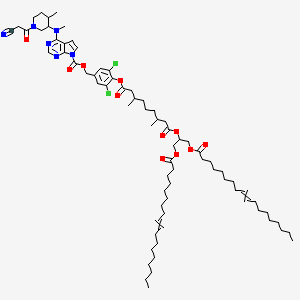

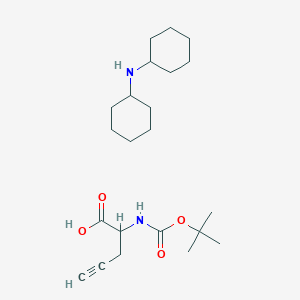
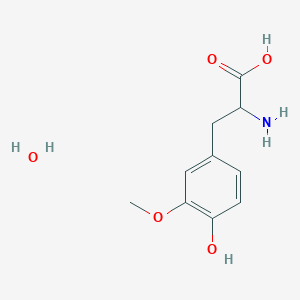

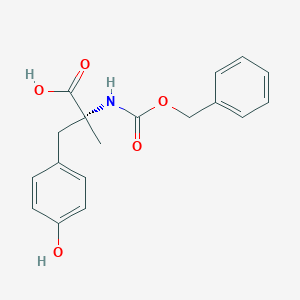
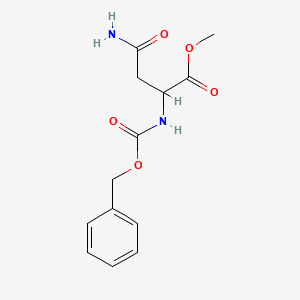
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
